molecular formula C40H36N6O4 B1249607 (1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

(1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

Cat. No.: B1249607
M. Wt: 664.7 g/mol
InChI Key: AWMBNXCUMNOLQI-QDSGTGPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione is a naturally occurring alkaloid that belongs to the class of diketopiperazine compounds. It was first isolated from the endophytic fungus Aspergillus niger. This compound is known for its complex molecular structure and significant biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of asperazine involves a stereoselective domino dimerization process. The synthesis starts with the preparation of a 2N monomer, which undergoes a series of reactions to form the final product. Key steps include the use of nucleophilic aniline and electrophilic N-iodoaniline, which are combined through a Ni-catalyzed keto/enol-tautomerism ring-opening of 1,3-dicarbonyl iodomethylcyclopropane . This process triggers condensation via endo-attack by enamine, followed by the addition of aniline for the key quaternization at the C3 position .

Industrial Production Methods: Industrial production of asperazine is not well-documented, but it is likely to follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of biotechnological methods, such as fermentation of Aspergillus niger, may also be explored for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in asperazine, potentially altering its biological properties.

    Substitution: Substitution reactions can introduce new functional groups into the asperazine molecule, leading to the formation of novel compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various asperazine derivatives with modified functional groups, which may exhibit different biological activities and properties.

Scientific Research Applications

(1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of asperazine involves its interaction with various molecular targets and pathways. (1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione exerts its effects by binding to specific receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved in asperazine’s action are still under investigation, but it is known to affect cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

(1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione is unique among diketopiperazine alkaloids due to its specific molecular structure and biological activities. Similar compounds include:

(1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[77002,7

Properties

Molecular Formula

C40H36N6O4

Molecular Weight

664.7 g/mol

IUPAC Name

(1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

InChI

InChI=1S/C40H36N6O4/c47-35-30(18-23-10-3-1-4-11-23)42-36(48)31(43-35)20-25-22-41-34-26(25)14-9-16-28(34)40-21-33-37(49)44-32(19-24-12-5-2-6-13-24)38(50)46(33)39(40)45-29-17-8-7-15-27(29)40/h1-17,22,30-33,39,41,45H,18-21H2,(H,42,48)(H,43,47)(H,44,49)/t30-,31?,32-,33+,39-,40-/m1/s1

InChI Key

AWMBNXCUMNOLQI-QDSGTGPRSA-N

Isomeric SMILES

C1[C@H]2C(=O)N[C@@H](C(=O)N2[C@@H]3[C@]1(C4=CC=CC=C4N3)C5=CC=CC6=C5NC=C6CC7C(=O)N[C@@H](C(=O)N7)CC8=CC=CC=C8)CC9=CC=CC=C9

Canonical SMILES

C1C2C(=O)NC(C(=O)N2C3C1(C4=CC=CC=C4N3)C5=CC=CC6=C5NC=C6CC7C(=O)NC(C(=O)N7)CC8=CC=CC=C8)CC9=CC=CC=C9

Synonyms

asperazine

Origin of Product

United States

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